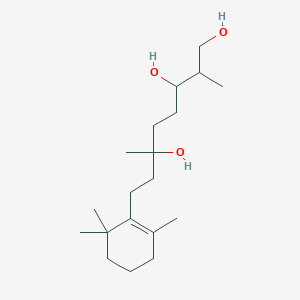![molecular formula C13H24O2Si B14366073 2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one CAS No. 91892-02-3](/img/structure/B14366073.png)
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one is an organic compound that features a cyclohexanone core with a hydroxy and trimethylsilyl-substituted butenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Horner–Wadsworth–Emmons olefination, where a TBS-protected enyne side chain is introduced at the 4-position of the cyclohexanone core . This reaction typically requires the use of a base such as n-BuLi and an electrophile like DMF in anhydrous THF at low temperatures.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like organocopper compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique properties may be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It can be used in the synthesis of various chemical products, including fragrances and polymers.
Mecanismo De Acción
The mechanism of action of 2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions . The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexanone core but lacking the hydroxy and trimethylsilyl-substituted butenyl side chain.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different molecular frameworks.
Hydroxy-substituted cyclohexanones: Compounds with hydroxy groups attached to the cyclohexanone core.
Uniqueness
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications in various fields. The presence of both hydroxy and trimethylsilyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Propiedades
Número CAS |
91892-02-3 |
|---|---|
Fórmula molecular |
C13H24O2Si |
Peso molecular |
240.41 g/mol |
Nombre IUPAC |
2-(1-hydroxy-4-trimethylsilylbut-2-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-16(2,3)10-6-9-13(15)11-7-4-5-8-12(11)14/h6,9,11,13,15H,4-5,7-8,10H2,1-3H3 |
Clave InChI |
BXFGXSHGOWRVPO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC=CC(C1CCCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
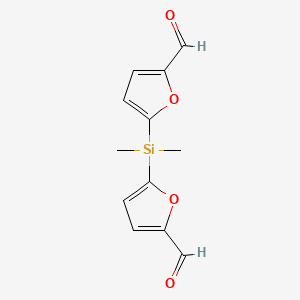
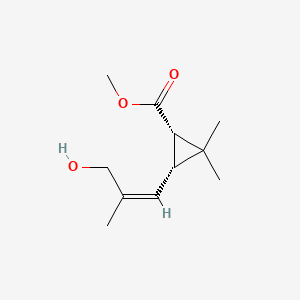
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
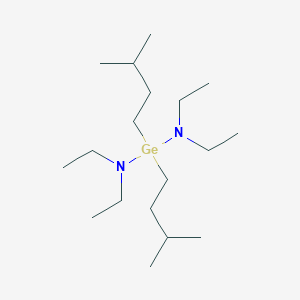
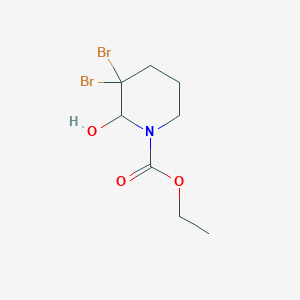
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
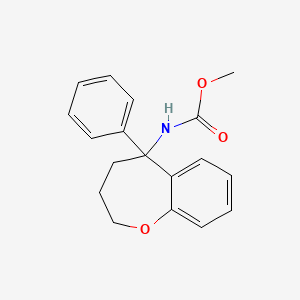
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)

